molecular formula C12H15ClFNO3 B1441575 2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride CAS No. 1354950-40-5

2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride

Cat. No.: B1441575
CAS No.: 1354950-40-5
M. Wt: 275.7 g/mol
InChI Key: CCGLZCUGDKNDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H14FNO3 and a molecular weight of 239.25 g/mol . Its structure features a morpholine ring and a fluorinated phenyl group, a combination common in modern medicinal chemistry research. The morpholine ring is a frequent component in pharmacologically active compounds, often contributing to solubility and influencing a molecule's interaction with biological targets . The incorporation of a fluorine atom at the meta-position of the phenyl ring is a strategic modification frequently employed in drug design to modulate electronic properties, lipophilicity, and metabolic stability, which can significantly impact a compound's potency and bioavailability . This specific structural motif is investigated in various drug discovery programs, including the development of anticonvulsant and antinociceptive agents where similar aryl acetic acid derivatives have shown promising activity . Furthermore, related compounds featuring the morpholine core and fluorine substitutions are actively explored as potential treatments for parasitic diseases such as cryptosporidiosis, highlighting the value of this chemotype in probing new therapeutic areas . As a building block, this compound enables researchers to study structure-activity relationships (SAR) and optimize lead compounds for enhanced efficacy and selectivity. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3.ClH/c13-10-3-1-2-9(8-10)11(12(15)16)14-4-6-17-7-5-14;/h1-3,8,11H,4-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGLZCUGDKNDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride is a derivative of morpholine and has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H14ClFN1O2\text{C}_{12}\text{H}_{14}\text{ClF}\text{N}_1\text{O}_2

This compound is synthesized through various methods that typically involve the reaction of morpholine derivatives with acetic acid analogues, incorporating a fluorine atom at the para position of the phenyl ring to enhance biological activity.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, compounds with similar morpholine structures have shown promising cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)0.48
Compound BHCT-116 (Colon)0.78
This compoundMCF-7TBD

Studies suggest that the presence of electron-withdrawing groups (EWGs), such as fluorine, is crucial for enhancing the biological activity of these compounds. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through pathways involving caspase activation and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. Research indicates that compounds with similar structures can inhibit key signaling pathways related to cell survival and proliferation, leading to increased apoptosis rates in cancerous cells .

Case Studies

  • Case Study on MCF-7 Cells :
    • A study demonstrated that a related compound induced significant apoptosis in MCF-7 cells, characterized by increased caspase-3/7 activity and cell cycle arrest at the G1 phase.
    • The compound exhibited an IC50 value comparable to standard treatments like Tamoxifen, suggesting its potential as an anticancer agent.
  • In Vivo Studies :
    • In vivo models have shown that morpholine derivatives can significantly reduce tumor size in xenograft models, indicating their efficacy in a physiological context.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

A. 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride (CAS 1354949-67-9)

  • Structural Difference : Replaces the 3-fluorophenyl group with a 2,4-dichlorophenyl ring.
  • Electronic Effects: Chlorine’s electron-withdrawing nature alters aromatic ring reactivity, affecting binding interactions in biological systems.
  • Applications : Likely explored for antimicrobial or anticancer activity, as chloroaromatics are common in such scaffolds .

B. 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride

  • Structural Difference : Substitutes fluorophenyl with a bromothiophene ring.
  • Impact: Electronics: Bromine’s polarizability and thiophene’s π-electron richness may enhance interactions with hydrophobic enzyme pockets.
  • Applications : Brominated heterocycles are prevalent in kinase inhibitors, suggesting use in targeted therapies .

Analogues with Modified Functional Groups

A. 2-(Morpholin-4-yl)acetic acid hydrochloride (CAS 89531-58-8)

  • Structural Difference : Lacks the 3-fluorophenyl group.
  • Impact :
    • Solubility : Higher aqueous solubility due to reduced aromatic bulk.
    • Reactivity : The free acetic acid allows conjugation or salt formation, making it a versatile intermediate in peptide or polymer synthesis .

B. 2-(3-Chlorophenyl)-2-morpholinoethanamine hydrochloride

  • Structural Difference : Replaces acetic acid with an ethanamine group.
  • Impact :
    • Basicity : The amine group (pKa ~9) introduces positive charge at physiological pH, altering pharmacokinetics.
    • Applications : Amines are common in CNS drugs; this compound may serve as a precursor for neuromodulators .

Fluorophenyl-Containing Analogues

A. 2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride (CAS 1137474-81-7)

  • Structural Difference: Substitutes morpholine with an amino group.
  • Impact: Hydrogen Bonding: The primary amine offers stronger H-bond donation vs. morpholine’s ether oxygen. Applications: Amino acids like this are used in peptidomimetics or as chiral building blocks .

B. 2-(3-Fluorophenyl)acetic acid (CAS 405-50-5)

  • Structural Difference : Lacks the morpholine ring.
  • Impact :
    • Acidity : Free carboxylic acid (pKa ~4.7) increases ionization at physiological pH, reducing cell permeability.
    • Applications : Found in NSAID derivatives (e.g., flurbiprofen analogues) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target Compound C12H14ClFNO3 287.70 Not Provided 3-Fluorophenyl, morpholine, HCl salt
2-(2,4-Dichlorophenyl)-...acetic acid HCl C12H14Cl3NO3 320.60 1354949-67-9 Dichlorophenyl, higher lipophilicity
2-(Morpholin-4-yl)acetic acid HCl C6H12ClNO3 181.62 89531-58-8 No aromatic substituent
2-Amino-2-(3-fluorophenyl)acetic acid HCl C8H8ClFNO2 205.61 1137474-81-7 Amino group, chiral center

Preparation Methods

Formation of the 3-Fluorophenyl Intermediate

  • Starting Material: 3-fluorobenzaldehyde or 3-fluorophenyl derivatives are used as precursors.
  • Key Reaction: A Grignard reaction is employed where 3-fluorophenylmagnesium bromide (prepared from 3-bromofluorobenzene and magnesium) reacts with an appropriate electrophile, often a ketone or ester, to form an alcohol intermediate.
  • Solvent: Diethyl ether or tetrahydrofuran (THF) are typical solvents for this step.
  • Temperature: Low temperatures (0 to -10°C) are maintained to control reactivity and selectivity.

Conversion to Acetic Acid and Hydrochloride Salt Formation

  • The morpholinyl intermediate is oxidized to the corresponding acetic acid.
  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other mild oxidants.
  • Conditions: Controlled pH and temperature to prevent over-oxidation.
  • The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
  • Isolation: Precipitation or crystallization of the hydrochloride salt followed by filtration and drying.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Grignard Reaction 3-Fluorobromobenzene + Mg Diethyl ether 0 to -10°C 75-85 Formation of 3-fluorophenylmagnesium bromide
Nucleophilic Substitution Morpholine + NaH DMF 60-80°C 70-80 Morpholine ring introduction via substitution
Oxidation to Acetic Acid KMnO4 or CrO3 Water/Acetone 25-40°C 65-75 Controlled oxidation to avoid side reactions
Hydrochloride Salt Formation HCl (gas or aqueous) Ethanol/Water Room temperature >90 Salt formation enhances stability and crystallinity

Industrial and Continuous Flow Adaptations

  • Continuous Flow Synthesis: To improve scalability and reproducibility, continuous flow reactors have been adapted for the Grignard reaction and subsequent steps. This approach allows precise control over reaction times, temperatures, and reagent addition rates, leading to higher purity and yields.
  • Catalysts: Transition metal catalysts (e.g., palladium complexes) have been explored for facilitating coupling reactions in related fluorophenyl acetic acid derivatives, though for this compound, classical nucleophilic substitution remains preferred.
  • Purification: Industrial processes often employ silica gel chromatography or recrystallization to achieve pharmaceutical-grade purity.

Research Findings and Comparative Analysis

  • The fluorine atom at the 3-position influences the electronic environment of the phenyl ring, affecting reactivity during Grignard formation and subsequent substitution.
  • Morpholine incorporation significantly improves aqueous solubility (reported ~12.5 mg/mL in phosphate-buffered saline), which is critical for bioavailability.
  • Compared to 2-fluoro or 4-fluoro analogs, the 3-fluoro substitution may offer distinct metabolic stability profiles, although detailed metabolic studies are ongoing.
  • Electrochemical oxidation methods have been tested but generally yield lower outputs (~17%) compared to chemical oxidation (~65-75%) and are less favored for scale-up.

Summary Table of Preparation Methods

Preparation Stage Methodology Advantages Challenges
Grignard Reaction 3-Fluorophenylmagnesium bromide High regioselectivity Sensitive to moisture
Morpholine Substitution Nucleophilic substitution Efficient ring incorporation Requires strong base
Oxidation to Acetic Acid Chemical oxidants (KMnO4, CrO3) High yield and selectivity Over-oxidation risk
Hydrochloride Salt Formation Acid treatment Improves stability and handling Requires controlled conditions

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves coupling a fluorophenylacetic acid derivative with morpholine under nucleophilic substitution conditions. Key steps include:

  • Intermediate Preparation : Use of halogenated phenylacetic acid precursors (e.g., chloro or bromo derivatives) to facilitate morpholine ring attachment via SN2 mechanisms .
  • Salt Formation : Hydrochloride salt formation via HCl gas bubbling or aqueous HCl addition to enhance crystallinity and stability .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (40–60°C), and stoichiometric ratios (1:1.2 for morpholine:halo-acid) to maximize yield. Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Basic: How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of the compound?

Methodological Answer:

  • NMR Analysis : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aryl-F), while ¹H NMR resolves morpholine protons (δ 3.6–3.8 ppm for N-CH₂) and aromatic protons (δ 7.0–7.5 ppm). Overlapping signals in aromatic regions may require 2D COSY or HSQC for full assignment .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures by analyzing diffraction data. Challenges include resolving disorder in the morpholine ring or counterion interactions. R-factor thresholds (<0.05) ensure accuracy .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data Reconciliation : Cross-validate docking results (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition IC₅₀). For instance, if computational models predict high binding affinity but assays show low activity, check for:
    • Solubility Limitations : Use HPLC to quantify compound concentration in assay buffers .
    • Metabolic Instability : Perform LC-MS stability studies in liver microsomes .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) assess target flexibility and ligand-binding mode persistence over time .

Advanced: How does 3-fluorophenyl substitution influence pharmacological profiles compared to other halogenated analogs?

Methodological Answer:

  • Electronegativity Effects : Fluorine’s strong electron-withdrawing effect enhances metabolic stability and alters pKa of adjacent groups, impacting receptor binding. Compare with Cl/Br analogs via SAR tables:

    SubstituentLogPIC₅₀ (μM)Metabolic Half-life (h)
    3-Fluoro1.20.84.5
    4-Chloro1.51.23.2
    • 3-Fluorophenyl shows superior target affinity due to optimal steric fit in hydrophobic pockets .

Advanced: What methodological approaches analyze binding affinity to target enzymes/receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (ka/kd). Use a range of compound concentrations (1 nM–100 μM) to calculate KD .
  • Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes upon binding, providing insights into thermodynamic drivers (ΔH, ΔS) .
  • Competitive Assays : Displace fluorescent probes (e.g., ANS for hydrophobic pockets) and quantify fluorescence quenching .

Basic: What are critical considerations in designing solubility/stability studies for hydrochloride salts?

Methodological Answer:

  • pH-Solubility Profiles : Test solubility in buffers (pH 1–7.4) to simulate gastric and physiological conditions. Hydrochloride salts typically show higher solubility at acidic pH .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; hydrochloride salts often exhibit superior stability compared to free bases .

Advanced: How is SHELX software applied in crystal structure refinement, and what challenges arise?

Methodological Answer:

  • Refinement Workflow :
    • Data Integration : Use SHELXC/D to process diffraction data (resolution >1.0 Å preferred).
    • Phase Solving : Employ SHELXE for experimental phasing if heavy atoms are absent.
    • Model Building : Manual adjustments in Coot guided by SHELXL’s least-squares refinement.
  • Challenges :
    • Disorder Handling : Morpholine ring flexibility may require partitioning into multiple conformers (occupancy refinement).
    • Hydrogen Placement : SHELXL’s HFIX command automates H-atom positioning but may misassign in low-resolution datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.